N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide
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Overview
Description
N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide: is a synthetic organic compound with a complex structure It consists of a benzyl group, a fluorobenzoyl group, and a thiophenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiophene derivative.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group is attached through an acylation reaction, using a fluorobenzoyl chloride and a suitable base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring or the benzyl group.
Reduction: Reduced forms of the carboxamide or fluorobenzoyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-benzyl-3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxamide
- N-benzyl-3-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide
- N-benzyl-3-[(4-nitrobenzoyl)amino]-2-thiophenecarboxamide
Uniqueness: N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-3-[(4-fluorobenzoyl)amino]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c20-15-8-6-14(7-9-15)18(23)22-16-10-11-25-17(16)19(24)21-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBAAOSRAUHAOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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